

An In-depth Technical Guide to the Chemical Properties of Octafluoroadipamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Octafluoroadipamide**

Cat. No.: **B1296699**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Octafluoroadipamide (CAS No. 355-66-8), also known as 2,2,3,3,4,4,5,5-octafluorohexanediamide, is a fluorinated organic compound with potential applications in various scientific fields. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, reactivity, and spectroscopic data, to support its use in research and development.

Core Chemical and Physical Properties

Octafluoroadipamide is a solid at room temperature with a high melting point, indicating strong intermolecular forces attributed to the presence of amide functionalities and the highly electronegative fluorine atoms. The perfluorinated carbon chain significantly influences its physical properties, contributing to its thermal stability.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ F ₈ N ₂ O ₂	[1] [2]
Molecular Weight	288.1 g/mol	[1] [2]
Melting Point	237-242 °C (decomposes)	[1] [2] [3]
Boiling Point	329.4 °C (at 760 mmHg)	[1]
Density (estimate)	1.6219 g/cm ³	[1]
Vapor Pressure	0.000178 mmHg at 25°C	[1]
Refractive Index	1.359	[1]
Solubility	N/A	[1]

Note: Quantitative solubility data in common laboratory solvents is not readily available in the searched literature. Researchers are advised to perform solubility tests in relevant solvent systems for their specific applications.

Spectroscopic Profile

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Octafluoroadipamide**. While a complete set of spectra is not publicly available, the following information can be inferred from general principles of spectroscopy for fluorinated amides.

Mass Spectrometry: A mass spectrum for **Octafluoroadipamide** is available through the NIST PFAS Annotated Library (LC/MS; ESI; MS2; R=17500; [M-H]⁻).^[4] The fragmentation pattern would be expected to show losses of amide groups and fragments of the perfluorinated carbon chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **¹H NMR:** The proton NMR spectrum is expected to be simple, showing a broad singlet corresponding to the four protons of the two amide (-NH₂) groups. The chemical shift of these protons can be influenced by the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the amide groups and the carbons in the perfluorinated chain. The chemical shifts of the fluorinated carbons will be significantly influenced by the attached fluorine atoms.
- ^{19}F NMR: The fluorine NMR spectrum is expected to show complex splitting patterns due to C-F and F-F couplings. The chemical shifts would be characteristic of a $-(\text{CF}_2)_4-$ chain.

Infrared (IR) Spectroscopy: The IR spectrum of **Octafluoroadipamide** is expected to exhibit characteristic absorption bands for the following functional groups:

- N-H stretching: Around $3400\text{-}3200\text{ cm}^{-1}$ (two bands for the primary amide).
- C=O stretching (Amide I band): Around $1680\text{-}1630\text{ cm}^{-1}$.
- N-H bending (Amide II band): Around $1640\text{-}1550\text{ cm}^{-1}$.
- C-F stretching: Strong absorptions in the region of $1300\text{-}1000\text{ cm}^{-1}$.

Reactivity and Stability

Octafluoroadipamide's reactivity is largely dictated by the amide functional groups and the electron-withdrawing nature of the perfluorinated backbone.

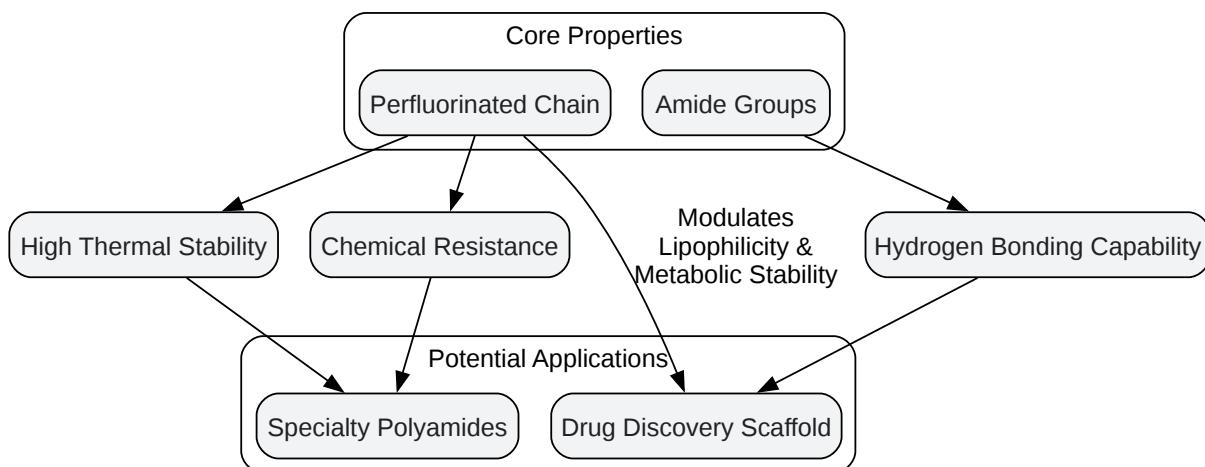
- Stability: The compound is expected to be thermally stable up to its melting point, after which it decomposes.^{[1][2]} Upon heating to decomposition, it emits toxic fumes of fluorine and nitrogen oxides.^[2]
- Reactivity with Reducing Agents: It forms a dangerously unstable complex with strong reducing agents like lithium tetrahydroaluminate.^[2]
- Hydrolysis: The amide groups can undergo hydrolysis under acidic or basic conditions, although the electron-withdrawing effect of the perfluoroalkyl chain may influence the reaction rate compared to non-fluorinated amides.
- Further Reactions: The amide groups can potentially be converted to other functional groups. For instance, dehydration could yield octafluoroadiponitrile, and hydrolysis followed by conversion to the acid chloride could produce octafluoroadipoyl chloride.^[1]

Synthesis and Purification

While a detailed, step-by-step experimental protocol for the synthesis of **Octafluoroadipamide** is not available in the searched literature, a plausible synthetic route can be inferred from its upstream products. A common method for the preparation of amides is the reaction of the corresponding acid or acid derivative with ammonia.

[Click to download full resolution via product page](#)

Figure 1. A potential synthetic pathway for **Octafluoroadipamide**.


Experimental Protocol (Hypothetical):

- Conversion of Perfluoroadipic Acid to Octafluoroadipoyl Chloride: Perfluoroadipic acid would be refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield the corresponding diacid chloride. The excess chlorinating agent would then be removed by distillation.
- Amidation of Octafluoroadipoyl Chloride: The resulting octafluoroadipoyl chloride would be dissolved in an inert solvent and treated with an excess of ammonia (gas or aqueous solution) at low temperature to form **Octafluoroadipamide**.
- Purification: The crude product would likely be purified by recrystallization from a suitable solvent. The choice of solvent would need to be determined experimentally.

Potential Applications in Research and Drug Development

The unique properties of fluorinated compounds make them of great interest in medicinal chemistry and materials science. While specific applications of **Octafluoroadipamide** are not well-documented, its structure suggests several areas of potential utility.

- **Drug Discovery:** Fluorine substitution is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. As a diamide, **Octafluoroadipamide** could serve as a scaffold or building block for the synthesis of novel therapeutic agents. A Quantitative Structure-Activity Relationship (QSAR) study has suggested its potential for disrupting human transthyretin (hTTR), a target relevant to diseases like amyloidosis.
- **Materials Science:** Perfluorinated compounds are known for their unique surface properties, thermal stability, and chemical resistance. **Octafluoroadipamide** could be explored as a monomer for the synthesis of specialty polyamides with enhanced properties.

[Click to download full resolution via product page](#)

Figure 2. Logical relationships between properties and applications.

Safety Information

Octafluoroadipamide is classified as an irritant.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It is advisable to work in a well-ventilated area.

This technical guide provides a summary of the currently available information on the chemical properties of **Octafluoroadipamide**. Further experimental investigation is required to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 355-66-8,OCTAFLUOROADIPAMIDE | lookchem [lookchem.com]
- 2. OCTAFLUOROADIPAMIDE | 355-66-8 [chemicalbook.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. Analytical Methods & Open Spectra [amos.sciedataexperts.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Octafluoroadipamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296699#what-are-the-chemical-properties-of-octafluoroadipamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com